![molecular formula C31H32NO3PS B12506924 (R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphine and sulfinamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Phosphine Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Sulfinamide Formation: The sulfinamide moiety is formed by reacting the intermediate with a sulfinyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. The compound coordinates with metal centers, creating a chiral environment that facilitates asymmetric catalysis. This chiral induction is crucial for the selective formation of one enantiomer over the other in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-(2-(diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 2-Diphenylphosphino-6-methylpyridine
Uniqueness
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide groups, which provides both steric and electronic properties that are beneficial in asymmetric catalysis. The presence of the benzodioxole core also adds to its structural complexity and potential for diverse chemical reactivity.
Properties
Molecular Formula |
C31H32NO3PS |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
N-[(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H32NO3PS/c1-31(2,3)37(33)32(4)30(23-14-8-5-9-15-23)26-20-27-28(35-22-34-27)21-29(26)36(24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-21,30H,22H2,1-4H3 |
InChI Key |
NOXCEZAWDZQFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


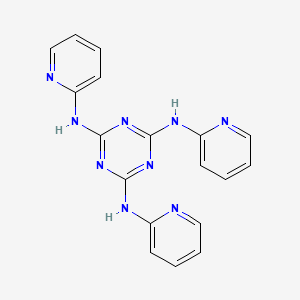
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)


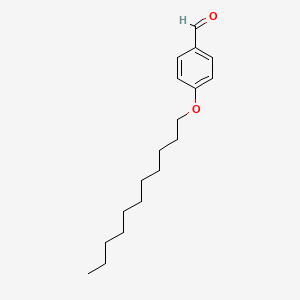
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
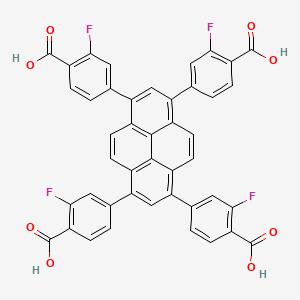
![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
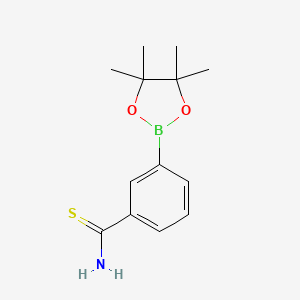
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
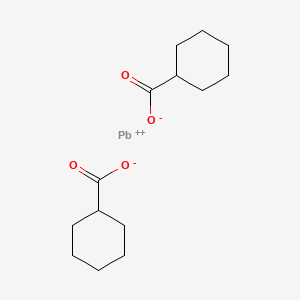
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
